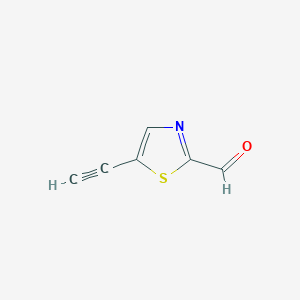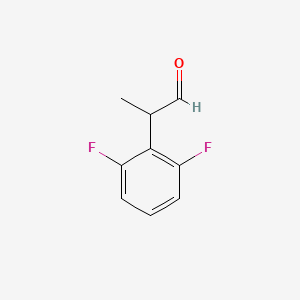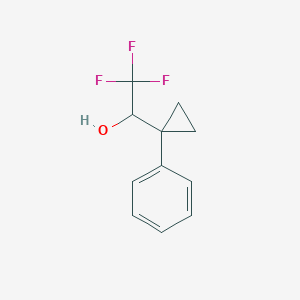![molecular formula C6H13NO3 B13592878 [(2S,6S)-6-methoxymorpholin-2-yl]methanol](/img/structure/B13592878.png)
[(2S,6S)-6-methoxymorpholin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,6S)-6-methoxymorpholin-2-yl]methanol is a chemical compound with the molecular formula C6H13NO3 It is a derivative of morpholine, a heterocyclic amine, and features a methoxy group at the 6-position and a hydroxymethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6S)-6-methoxymorpholin-2-yl]methanol typically involves the reaction of morpholine derivatives with methanol under specific conditions. One common method includes the use of a chiral catalyst to ensure the correct stereochemistry of the product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(2S,6S)-6-methoxymorpholin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield [(2S,6S)-6-methoxymorpholin-2-yl]methanal or [(2S,6S)-6-methoxymorpholin-2-yl]methanoic acid.
Scientific Research Applications
[(2S,6S)-6-methoxymorpholin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(2S,6S)-6-methoxymorpholin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
[(2S,6S)-6-methoxymorpholin-2-yl]methanol can be compared with other similar compounds, such as:
[(2S,6S)-6-methylmorpholin-2-yl]methanol: This compound has a methyl group instead of a methoxy group, which can lead to different chemical and biological properties.
[(2S,6S)-6-ethylmorpholin-2-yl]methanol: The presence of an ethyl group can affect the compound’s reactivity and interactions with biological targets.
[(2S,6S)-6-hydroxymorpholin-2-yl]methanol: The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
[(2S,6S)-6-methoxymorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO3/c1-9-6-3-7-2-5(4-8)10-6/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
BLCNYFFKDWCFNU-WDSKDSINSA-N |
Isomeric SMILES |
CO[C@@H]1CNC[C@H](O1)CO |
Canonical SMILES |
COC1CNCC(O1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




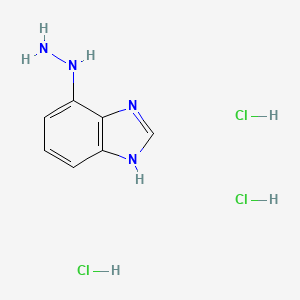
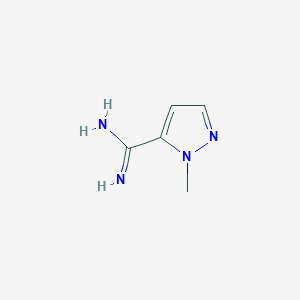
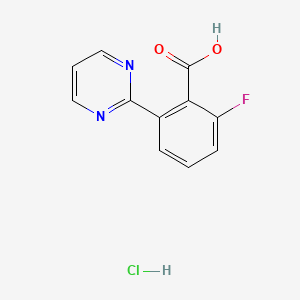
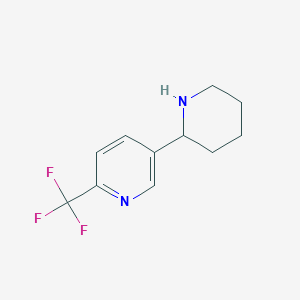
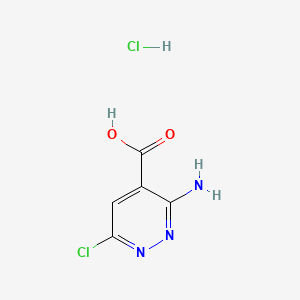
![3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)

